molecular formula C7H5BrN2S2 B1270405 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 81216-90-2

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No. B1270405
CAS RN: 81216-90-2
M. Wt: 261.2 g/mol
InChI Key: KDFFKELZLXZNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions, incorporating techniques such as nucleophilic addition and intramolecular ring closure. For instance, a three-component reaction involving primary amines, carbon disulfide, and bromoacetophenone has been reported to yield novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, highlighting a rapid route to similar molecules with biological specifications (Safaei-Ghomi et al., 2012). Another approach involves the one-pot, four-component synthesis of imidazo[2,1-b]thiazol-5-amine derivatives, demonstrating the versatility and efficiency of synthesizing thiazole compounds (Mahdavi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, often conducted through techniques like X-ray diffraction and NMR spectroscopy, reveals detailed insights into the spatial arrangement and bonding patterns within molecules. The crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives, for instance, provides valuable data on molecular conformations and intermolecular interactions, contributing to our understanding of the compound's stability and reactivity (Nadaf et al., 2019).

Chemical Reactions and Properties

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine participates in various chemical reactions, reflecting its reactivity and potential as a precursor for more complex compounds. For example, the compound can engage in Suzuki cross-coupling reactions, yielding derivatives with diverse functional groups and showcasing its versatility in organic synthesis (Rizwan et al., 2021).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for applications in material science. The synthesis and characterization of thiazole derivatives often include detailed analysis of these properties to guide their practical use (Kubba & Rahim, 2018).

Chemical Properties Analysis

The chemical properties of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, including its reactivity, stability, and interaction with other molecules, are pivotal for its application in synthesis and drug design. Investigations into its antimicrobial and antifungal activities underscore the compound's potential in medicinal chemistry (Kubba & Rahim, 2018).

Safety And Hazards

Thiophene-based compounds can pose certain hazards. For example, they can be harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Thiophene-based compounds have been the subject of ongoing research due to their wide range of applications. Future research may focus on developing new synthetic methods, exploring their potential biological activities, and improving their properties for use in electronic and optoelectronic devices .

properties

IUPAC Name

4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFKELZLXZNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363389
Record name 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

CAS RN

81216-90-2
Record name 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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